molecular formula C5H8O3 B13705455 3,3-Dimethyloxirane-2-carboxylic acid

3,3-Dimethyloxirane-2-carboxylic acid

Cat. No.: B13705455
M. Wt: 116.11 g/mol
InChI Key: XAFLWKZCTIXPPU-UHFFFAOYSA-N
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Description

3,3-Dimethyloxirane-2-carboxylic acid is an organic compound with the molecular formula C5H8O3. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its unique structure, which includes two methyl groups attached to the oxirane ring, and a carboxylic acid group. It is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyloxirane-2-carboxylic acid can be achieved through several methods. One common approach involves the epoxidation of 3,3-dimethylacrylic acid using a peracid, such as m-chloroperoxybenzoic acid (mCPBA), under controlled conditions. The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to ensure the stability of the epoxide ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include the use of catalysts to enhance the reaction rate and selectivity. The final product is often purified through crystallization or distillation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyloxirane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-Dimethyloxirane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3-Dimethyloxirane-2-carboxylic acid involves the ring-opening of the oxirane ring, which can be catalyzed by acids or bases. The reaction proceeds through a nucleophilic attack on the less substituted carbon of the oxirane ring, leading to the formation of a trans-1,2-diol or other substituted products. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with molecular targets .

Comparison with Similar Compounds

Similar Compounds

    Oxirane-2-carboxylic acid: Lacks the methyl groups present in 3,3-Dimethyloxirane-2-carboxylic acid.

    3-Methyloxirane-2-carboxylic acid: Contains only one methyl group on the oxirane ring.

    2,3-Dimethyloxirane: Does not have a carboxylic acid group.

Uniqueness

This compound is unique due to the presence of two methyl groups on the oxirane ring and a carboxylic acid group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

3,3-dimethyloxirane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-5(2)3(8-5)4(6)7/h3H,1-2H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFLWKZCTIXPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(O1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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